molecular formula C19H23N5O2S B5902131 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide

4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide

Cat. No. B5902131
M. Wt: 385.5 g/mol
InChI Key: KXBLZPFDASJMFK-UHFFFAOYSA-N
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Description

4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, also known as CTDP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cancer cell growth, inflammation, and neuroprotection. 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of oxidative stress. These effects suggest that 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has potential therapeutic applications in a variety of areas.

Advantages and Limitations for Lab Experiments

One advantage of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is its high purity and yield, which makes it a viable candidate for further research. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics, which are necessary for its development as a therapeutic agent.

Future Directions

For 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide research include further studies on its toxicity and pharmacokinetics, as well as its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, the development of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide derivatives with improved potency and selectivity may lead to the development of more effective therapeutic agents.

Synthesis Methods

4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanone, thiocarbohydrazide, and phenyl isothiocyanate. The resulting compound is then reacted with piperazine and cyclohexyl isocyanate to form 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide. This synthesis method has been optimized to achieve high yields and purity, making 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide a viable candidate for further research.

Scientific Research Applications

4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In neurological disorder research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to improve cognitive function and reduce oxidative stress, suggesting its potential as a neuroprotective agent.

properties

IUPAC Name

4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c25-16-13-23(11-12-24(16)15-9-5-2-6-10-15)19(26)21-18-20-17(22-27-18)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBLZPFDASJMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2=O)C(=O)NC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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